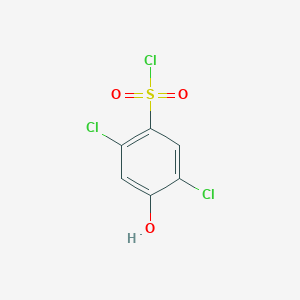2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride
CAS No.: 71292-90-5
Cat. No.: VC4682081
Molecular Formula: C6H3Cl3O3S
Molecular Weight: 261.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71292-90-5 |
|---|---|
| Molecular Formula | C6H3Cl3O3S |
| Molecular Weight | 261.5 |
| IUPAC Name | 2,5-dichloro-4-hydroxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3Cl3O3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H |
| Standard InChI Key | LHJRLFNGLLFHQN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)Cl)O |
Introduction
Key Findings
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride (CAS: 71292-90-5) is a halogenated aromatic sulfonyl chloride with significant utility in organic synthesis and pharmaceutical intermediates. Characterized by its reactive sulfonyl chloride group and electron-withdrawing chlorine substituents, this compound serves as a versatile scaffold for synthesizing sulfonamides, herbicides, and specialty chemicals. Its molecular structure (C₆H₃Cl₃O₃S) and properties, including moisture sensitivity and hydrolytic instability, necessitate specialized handling protocols.
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride features a benzene ring substituted with chlorine atoms at the 2- and 5-positions, a hydroxyl group at the 4-position, and a sulfonyl chloride group at the 1-position. The electron-withdrawing effects of the chlorine atoms enhance the electrophilicity of the sulfonyl chloride moiety, making it highly reactive toward nucleophiles such as amines and alcohols .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₃Cl₃O₃S | |
| Molecular Weight | 261.51 g/mol | |
| CAS Registry Number | 71292-90-5 | |
| Density | 1.546 g/cm³ (predicted) | |
| Melting Point | 123–125°C (literature range) |
Spectroscopic and Crystallographic Data
Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks for the sulfonyl chloride group (S=O stretching at 1,370–1,170 cm⁻¹) and hydroxyl group (O–H stretching at 3,200–3,600 cm⁻¹) . X-ray crystallography studies of analogous compounds, such as 3,5-dichloro-4-hydroxybenzenesulfonyl chloride, demonstrate a cyclic tetrameric structure in the solid state, stabilized by hydrogen bonding and π-stacking interactions .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via chlorosulfonation of 2,5-dichloro-4-hydroxyphenol or its precursors. A patented method involves reacting 2,4-dichlorotrichlorobenzyl with chlorosulfonic acid in the presence of sulfuric acid as a catalyst . The reaction proceeds at 135°C for 4 hours, followed by ice-water quenching and filtration to isolate the product .
Key Reaction Steps:
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and safety. Large-scale reactors with temperature-controlled jackets and inert atmospheres minimize side reactions (e.g., hydrolysis to sulfonic acids). Yield optimization strategies include:
-
Catalyst Recycling: Reuse of sulfuric acid catalyst reduces waste .
-
Solvent Recovery: Chloroform is distilled and reused to lower environmental impact.
Applications in Pharmaceuticals and Agrochemicals
Pharmaceutical Intermediates
The compound is a key precursor for diuretics like furosemide, where it undergoes ammonolysis to form sulfonamide derivatives . Recent studies highlight its role in synthesizing HIV protease inhibitors by coupling with chiral amines .
Table 2: Representative Pharmaceutical Derivatives
Herbicidal and Fungicidal Uses
Chlorohydroxybenzenesulfonyl derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis . Field trials demonstrate efficacy against broadleaf weeds at application rates of 50–100 g/ha .
| Parameter | Value | Source |
|---|---|---|
| GHS Hazard Codes | C, Xi | |
| Storage Conditions | -20°C, inert atmosphere | |
| RIDADR Classification | UN 3261 (Packing Group II) |
Mitigation Strategies
-
Personal Protective Equipment (PPE): Nitrile gloves, face shields, and vapor-tight goggles .
-
Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Environmental and Regulatory Compliance
Ecotoxicology
The compound’s high logP (2.8) indicates potential bioaccumulation in aquatic organisms. Acute toxicity to Daphnia magna (LC₅₀ = 1.2 mg/L) necessitates stringent wastewater treatment .
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume